tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
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Overview
Description
tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a sulfamoyl group, and a pyrazolo[5,1-b][1,3]oxazin ring system
Preparation Methods
The synthesis of tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functions
Mechanism of Action
The mechanism of action of tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate: Similar structure but different substituents.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Different ring system but similar functional groups. These comparisons highlight the unique features of this compound, such as its specific ring system and functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20N4O5S |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(6S)-3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate |
InChI |
InChI=1S/C12H20N4O5S/c1-12(2,3)21-11(17)15(4)8-6-16-10(20-7-8)9(5-14-16)22(13,18)19/h5,8H,6-7H2,1-4H3,(H2,13,18,19)/t8-/m0/s1 |
InChI Key |
OAWXQQCWXHTCBZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CN2C(=C(C=N2)S(=O)(=O)N)OC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN2C(=C(C=N2)S(=O)(=O)N)OC1 |
Origin of Product |
United States |
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